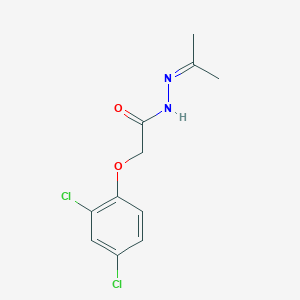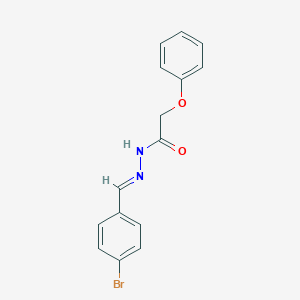
2-(2,4-dichlorophenoxy)-N-(propan-2-ylideneamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a dichlorophenoxy group and an acetohydrazide moiety
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenol with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2,4-dichlorophenoxyacetic acid: Widely used as a herbicide.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicidal compound with similar structural features.
The uniqueness of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide lies in its specific molecular structure and the diverse range of applications it offers.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(propan-2-ylideneamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(2)14-15-11(16)6-17-10-4-3-8(12)5-9(10)13/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXJYGMRBTRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)


![2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B352192.png)

